2-Maleimidoacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWORFLNFWXZCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416056 | |
| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188985-04-8 | |
| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 Maleimidoacetaldehyde
Michael Addition Reactions
The electron-deficient double bond of the maleimide (B117702) ring in 2-Maleimidoacetaldehyde is a classic Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. pearson.commasterorganicchemistry.comwikipedia.org This reactivity is central to its use in bioconjugation and polymer chemistry. axispharm.comresearchgate.net
Thiol-Maleimide Conjugation Mechanisms
The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild, physiological conditions (pH 6.5-7.5). axispharm.com The mechanism involves a Michael-type addition of a thiolate anion to one of the vinyl carbons of the maleimide ring. axispharm.comprolynxinc.com This nucleophilic attack results in the formation of a stable covalent thiosuccinimide linkage. axispharm.comnih.gov The reaction is generally fast and does not require a catalyst. axispharm.com
Thiol deprotonation: The thiol group (R-SH) is in equilibrium with its corresponding thiolate anion (R-S⁻). This deprotonation is favored at pH values around or above the pKa of the thiol.
Nucleophilic attack: The nucleophilic thiolate anion attacks one of the electrophilic carbon atoms of the maleimide double bond. chemistrysteps.com
Protonation: The resulting carbanion is protonated by a proton source in the medium, typically water, to yield the final stable thiosuccinimide adduct.
This reaction is highly chemoselective for thiols, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com
Stability and Reversibility of Thiosuccinimide Linkages
While the thiosuccinimide bond formed from thiol-maleimide conjugation is generally considered stable, it can exhibit reversibility under certain conditions through a retro-Michael reaction. nih.govucl.ac.ukresearchgate.net This deconjugation can lead to the exchange of the maleimide-linked cargo with other thiols present in the environment, such as glutathione (B108866) in a biological setting. nih.govresearchgate.netnih.gov
Several factors influence the stability of the thiosuccinimide linkage:
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, leading to a ring-opened product. prolynxinc.comnih.gov This hydrolyzed form is resistant to the retro-Michael reaction, thus providing a more stable linkage. prolynxinc.comnih.gov The rate of this hydrolysis can be accelerated by introducing electron-withdrawing groups on the maleimide nitrogen or by intramolecular catalysis. prolynxinc.comnih.govcreativepegworks.com
Transcyclization: When a maleimide is conjugated to an N-terminal cysteine, the resulting succinimide can undergo a transcyclization reaction. nih.govbachem.com This involves an intramolecular nucleophilic attack of the N-terminal amine on a carbonyl group of the succinimide ring, forming a more stable six-membered thiazine (B8601807) ring. bachem.com This rearrangement locks the thioether bond and prevents the retro-Michael reaction. nih.gov
| Factor | Effect on Thiosuccinimide Linkage | Outcome |
| Retro-Michael Reaction | Reversible cleavage of the C-S bond | Deconjugation and potential thiol exchange nih.govucl.ac.uk |
| Hydrolysis of Succinimide Ring | Irreversible ring-opening | Stabilization of the conjugate, resistance to retro-Michael reaction prolynxinc.comnih.gov |
| Transcyclization (with N-terminal Cys) | Intramolecular rearrangement | Formation of a stable thiazine ring, preventing deconjugation nih.govbachem.com |
Enolate-Michael Addition with Ketones and Aldehydes
The maleimide group of this compound can also undergo Michael addition reactions with enolates derived from ketones and aldehydes. pearson.commasterorganicchemistry.com This classic carbon-carbon bond-forming reaction leads to the creation of 1,5-dicarbonyl compounds. nih.gov The reaction proceeds via the following general mechanism:
Enolate formation: A base abstracts an α-proton from the ketone or aldehyde, generating a nucleophilic enolate. chemistrysteps.com
Conjugate addition: The enolate attacks the β-carbon of the α,β-unsaturated system of the maleimide. masterorganicchemistry.comresearchgate.net
Protonation: The resulting enolate intermediate is protonated to yield the final adduct. masterorganicchemistry.com
While enolates from ketones and aldehydes can act as nucleophiles, more stabilized carbanions, such as those derived from β-ketoesters or malonates, are often more efficient Michael donors. wikipedia.orgchemistrysteps.com
Aldehyde Reactivity
The aldehyde functional group in this compound offers a distinct set of reaction possibilities, primarily involving nucleophilic addition to the carbonyl carbon. uobabylon.edu.iqmasterorganicchemistry.comchemguide.co.uklibretexts.org
Hydrazone Bond Formation and Cleavage
Aldehydes readily react with hydrazine (B178648) derivatives to form hydrazones, which are compounds containing a C=N-NHR moiety. wikipedia.orgresearchgate.netyoutube.com This condensation reaction typically occurs under mild acidic conditions and involves the elimination of a water molecule. nih.govlibretexts.org The hydrazone linkage is a key tool in bioconjugation, often employed for its pH-sensitive nature. wikipedia.orgresearchgate.net
The formation of a hydrazone bond is reversible and susceptible to hydrolysis, which cleaves the bond and regenerates the original aldehyde and hydrazine. wikipedia.org The stability of the hydrazone bond is pH-dependent; it is generally stable at neutral pH but is rapidly cleaved in acidic environments, such as those found in lysosomes within a cell. wikipedia.org This property is exploited in drug delivery systems to trigger the release of a payload at a specific target site. wikipedia.orgresearchgate.netthermofisher.com The rate of hydrazone formation can be accelerated by using catalysts. journal-imab-bg.org
Enamine Activation in Conjugate Addition Reactions
The aldehyde functional group of this compound allows for its activation through the formation of an enamine intermediate. This process, a cornerstone of organocatalysis, transforms the aldehyde into a potent nucleophile capable of participating in various carbon-carbon bond-forming reactions. libretexts.orgmdpi.com The activation typically involves the reaction of the aldehyde with a catalytic amount of a secondary amine, such as pyrrolidine (B122466) or a chiral diamine derivative, in an acidic medium. libretexts.org The mechanism proceeds through the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. Subsequent deprotonation at the α-carbon generates the electron-rich enamine. libretexts.org
This enamine is significantly more nucleophilic than the corresponding enol or enol ether due to the strong electron-donating character of the nitrogen atom. libretexts.org The increased nucleophilicity enables the enamine derived from this compound to act as a Michael donor, attacking Michael acceptors in a conjugate addition reaction. wikipedia.org In an intermolecular reaction, the enamine of this compound can add to another α,β-unsaturated system.
Enamine Formation: The aldehyde reacts with a secondary amine catalyst to form a nucleophilic enamine. libretexts.org
Michael Addition: The enamine attacks the electron-deficient β-carbon of the maleimide (the Michael acceptor). wikipedia.orgnih.gov
Iminium Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to regenerate the aldehyde functionality in the product and release the amine catalyst, allowing the cycle to continue. libretexts.org
Enantioselective versions of this reaction are prominent in organic synthesis, utilizing chiral amine catalysts to control the stereochemical outcome of the newly formed stereocenters. mdpi.comnih.gov For instance, primary amine-salicylamides derived from chiral diamines have been shown to effectively catalyze the conjugate addition of α,α-disubstituted aldehydes to N-substituted maleimides, yielding enantioenriched succinimide products with high yields and enantioselectivities. nih.gov
Retro-Michael Elimination Pathways
The adducts formed from the Michael addition of thiols to the maleimide moiety of this compound are known as thiosuccinimide conjugates. While this reaction is widely used for bioconjugation due to its speed and specificity, the resulting thioether linkage is susceptible to reversal via a retro-Michael elimination pathway. nih.govprolynxinc.com This instability can lead to the cleavage of the conjugate, particularly in the presence of other thiols like glutathione, which is abundant in intracellular environments. nih.gov
The retro-Michael reaction regenerates the starting maleimide and the thiol, effectively reversing the conjugation. This process is in competition with a stabilizing hydrolysis reaction of the succinimide ring. prolynxinc.com The balance between these two pathways is influenced by several factors:
N-Substituent of the Maleimide: The electronic properties of the group attached to the maleimide nitrogen play a crucial role. Electron-withdrawing substituents on the N-aryl group of a maleimide can increase the rate of both the initial thiol addition and the subsequent stabilizing hydrolysis of the thiosuccinimide adduct. ucl.ac.uk
Thiol pKa: The acidity of the thiol involved in the initial conjugate and the thiol present in the environment affects the rate of the exchange reaction. A higher pKa of the original thiol can slow down the retro-Michael and subsequent exchange reactions. nih.gov
pH: The kinetics of the retro-Michael reaction are retarded at lower pH values. nih.gov
Local Chemical Environment: Factors such as the proximity of groups that can catalyze hydrolysis can influence the stability of the adduct. For example, linkers containing polyethylene (B3416737) glycol (PEG) moieties near the maleimide have been shown to accelerate hydrolysis, thus stabilizing the conjugate against retro-Michael elimination. ucl.ac.uk
The reversibility of the maleimide-thiol linkage has been exploited in the design of drug delivery systems, where the release of a therapeutic agent can be triggered by the high glutathione concentration inside target cells. nih.gov Conversely, significant research has focused on strategies to stabilize the linkage to prevent premature drug release in vivo. One successful strategy is the use of maleimides with N-substituents that promote rapid hydrolysis of the succinimide ring post-conjugation, forming a stable, ring-opened succinamic acid thioether that is resistant to retro-Michael elimination. prolynxinc.com
Table 1: Factors Influencing the Stability of Maleimide-Thiol Adducts
| Factor | Effect on Retro-Michael Elimination | Effect on Hydrolysis (Stabilization) | Reference |
| Electron-withdrawing N-substituent | Can be faster | Rate is significantly accelerated | prolynxinc.comucl.ac.uk |
| Electron-donating N-substituent | Can be slower | Rate is slower | ucl.ac.uk |
| High Thiol pKa | Slower exchange rate | Not directly correlated | nih.gov |
| Low pH | Slower reaction rate | Slower reaction rate | nih.gov |
| Proximal Catalytic Groups (e.g., PEG) | Competes with hydrolysis | Rate is accelerated | ucl.ac.uk |
Chemoselectivity and Regioselectivity in Reactions Involving this compound
This compound is a heterobifunctional molecule, containing two distinct reactive electrophilic sites: an aldehyde and an α,β-unsaturated carbonyl system (the maleimide). This duality makes the concepts of chemoselectivity and regioselectivity paramount in predicting its reaction outcomes with various nucleophiles. dalalinstitute.com
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. nih.gov In the case of this compound, a nucleophile can potentially attack either the aldehyde's carbonyl carbon or the maleimide's double bond. The outcome is largely governed by the nature of the nucleophile, according to the Hard and Soft Acids and Bases (HSAB) principle.
Hard Nucleophiles: Reagents like organolithium compounds or Grignard reagents are considered "hard" nucleophiles. They tend to react preferentially with "hard" electrophiles. The carbonyl carbon of the aldehyde is a hard electrophilic center, so hard nucleophiles are expected to favor a 1,2-addition to the aldehyde group.
Soft Nucleophiles: Reagents such as thiols, amines, or enamines are "soft" nucleophiles. They prefer to react with "soft" electrophiles. The β-carbon of the maleimide's conjugated system is a soft electrophilic center. Therefore, soft nucleophiles will preferentially undergo a 1,4-conjugate addition (Michael addition) to the maleimide ring. wikipedia.org
Regioselectivity concerns the specific site of reaction within a single functional group. d-nb.info For this compound, this concept applies primarily to the attack on the maleimide moiety.
Attack on the Maleimide Ring: The maleimide double bond has two electrophilic carbons. In an unsubstituted N-alkyl maleimide, these two carbons are electronically equivalent. However, nucleophilic attack breaks this symmetry. In subsequent reactions, such as the hydrolysis of the resulting succinimide ring, two regioisomeric succinamic acid products can be formed. prolynxinc.com
Ambident Nucleophiles: When this compound reacts with an ambident nucleophile (a nucleophile with more than one potential attacking atom, like an enolate ion), questions of regioselectivity arise for the nucleophile as well. dalalinstitute.com For example, an enolate could attack via its carbon or oxygen atom. The choice is often influenced by factors like the counter-ion and the solvent. dalalinstitute.com
The interplay of these selectivity principles allows this compound to be used as a versatile building block. By choosing the appropriate nucleophile and reaction conditions, one can selectively target either the aldehyde or the maleimide group, enabling the controlled construction of more complex molecules. For instance, protecting the aldehyde as an acetal (B89532) would direct all nucleophilic attack towards the maleimide. Conversely, a reaction with a soft nucleophile like a thiol at an appropriate pH would selectively form a conjugate at the maleimide position, leaving the aldehyde available for subsequent transformations. nih.gov
Table 2: Predicted Selectivity of Nucleophiles with this compound
| Nucleophile Type | Example | Predicted Reaction Site (Chemoselectivity) | Reaction Type | Reference |
| Hard | Grignard Reagent (R-MgBr) | Aldehyde Carbonyl | 1,2-Addition | dalalinstitute.com |
| Soft | Thiol (R-SH) | Maleimide β-Carbon | Conjugate (Michael) Addition | wikipedia.org |
| Soft | Amine (R-NH2) | Maleimide β-Carbon | Conjugate (Michael) Addition | wikipedia.org |
| Borderline/Variable | Enolate | Aldehyde or Maleimide | 1,2-Addition or Conjugate Addition | dalalinstitute.com |
Chemical Modifications and Derivatization Strategies Utilizing 2 Maleimidoacetaldehyde
Development of N-Substituted Maleimide (B117702) Derivatives
The maleimide group is a cornerstone of bioconjugation, primarily for its reactivity towards thiol groups found in cysteine residues. The development of N-substituted maleimide derivatives from precursors like 2-Maleimidoacetaldehyde allows for the fine-tuning of the reagent's properties. While this compound itself is an N-substituted maleimide (N-acetaldehyde maleimide), its fundamental structure is the basis for a broader class of derivatives.
General synthetic routes for N-substituted maleimides often involve the condensation of a primary amine with maleic anhydride (B1165640) to form a maleamic acid, followed by cyclization. ajchem-a.commdpi.com Another established method is the Mitsunobu reaction, where maleimide reacts with a primary alcohol. ucl.ac.benih.gov These strategies highlight how the N-substituent can be varied to introduce different functionalities. For instance, research on monoglyceride lipase (B570770) (MGL) inhibitors involved the synthesis of a wide array of N-substituted maleimides to explore structure-activity relationships, demonstrating that modifications to the N-substituent profoundly impact biological activity. ucl.ac.benih.gov
In the context of this compound, derivatization primarily occurs via the aldehyde, but the principles of N-substituted maleimide chemistry are central to its function. The acetaldehyde (B116499) group is itself the N-substituent that provides a secondary site for conjugation. A specific example involves the reaction of this compound with the carboxylic acid hydrazide of chlorambucil (B1668637) to form a hydrazone derivative, effectively creating a more complex N-substituted maleimide designed for specific delivery applications. acs.org The stability and reactivity of the maleimide ring can be influenced by the electronic nature of the N-substituent. Studies on N-aryl maleimides have shown that electron-withdrawing groups can increase the rate of hydrolysis of the maleimide ring. mdpi.com
Table 1: Synthetic Routes for N-Substituted Maleimides
| Method | Reactants | Description | Reference |
| Amine Condensation | Primary Amine + Maleic Anhydride | A two-step process involving the formation of a maleamic acid intermediate, followed by dehydrative cyclization to yield the N-substituted maleimide. ajchem-a.commdpi.com | |
| Mitsunobu Reaction | Primary Alcohol + Maleimide | Reaction in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) to form the N-substituted maleimide. ucl.ac.be | |
| Aldehyde/Ketone Reaction | This compound + Hydrazide | The aldehyde group of the N-substituent is reacted to form a more complex derivative, such as a hydrazone. acs.org |
Functionalization via the Aldehyde Moiety for Specific Linkages
The aldehyde moiety of this compound offers a distinct reactive handle for forming specific chemical linkages, orthogonal to the maleimide group's reactivity. Aldehydes are electrophilic and readily react with a variety of nucleophiles to form stable covalent bonds, a feature widely used in chemical functionalization. researchgate.netrsc.orgillinois.edu
A primary application of the aldehyde group in bioconjugation is its reaction with hydrazides and alkoxyamines. The reaction between an aldehyde and a hydrazide forms a hydrazone bond, while the reaction with an alkoxyamine forms an oxime bond. These linkages are particularly valuable in creating acid-sensitive constructs. acs.org A notable study detailed the synthesis of transferrin conjugates where this compound was reacted with a carboxylic acid hydrazide derivative of the anticancer drug chlorambucil. acs.org This formed an acetaldehyde carboxylic hydrazone linkage that was found to be acid-sensitive, a desirable trait for intracellular drug release. acs.org
The selective reaction of the aldehyde allows for a two-step, sequential conjugation strategy. First, a molecule containing a hydrazide or aminooxy group can be attached to this compound via its aldehyde function. Subsequently, the still-intact maleimide group can be used to conjugate this entire assembly to a thiol-containing biomolecule, such as a protein. This selective functionalization enables the construction of complex bioconjugates with precisely defined structures and functionalities. researchgate.net
Table 2: Reactions for Functionalizing the Aldehyde Moiety
| Reactant Functional Group | Linkage Formed | Key Features |
| Hydrazide (-CO-NH-NH₂) | Hydrazone | Often used for creating pH-sensitive linkers. acs.org |
| Aminooxy (-O-NH₂) | Oxime | Forms a stable linkage, also employed in pH-sensitive designs. researchgate.net |
| Primary Amine (-NH₂) | Imine (Schiff Base) | Can be subsequently reduced to a more stable secondary amine. researchgate.net |
| Thiol (-SH) | Thioacetal | Reaction to form a thioacetal linkage. |
Impact of Chemical Structure on Reactivity and Linkage Stability
The reactivity of this compound and the stability of the linkages it forms are intrinsically tied to its molecular structure. dalalinstitute.commsu.edu The molecule possesses two distinct reactive centers—the electrophilic double bond of the maleimide ring and the electrophilic carbon of the aldehyde group—whose behaviors are governed by different structural and environmental factors. youtube.comrsc.org
Maleimide Moiety: The reactivity of the maleimide is directed towards soft nucleophiles, most notably thiols from cysteine residues, forming a thiosuccinimide linkage. The stability of this linkage, however, can be a concern. It is susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate, particularly through thiol-exchange reactions in a biological milieu rich in glutathione (B108866). nih.gov The stability of the maleimide ring itself against hydrolysis is also a critical factor, influenced by the N-substituent. Research has demonstrated that N-aryl maleimides with electron-withdrawing substituents exhibit faster rates of hydrolysis compared to those with electron-donating substituents. mdpi.com This implies that the electronic properties of the linkage formed at the aldehyde end can modulate the stability of the maleimide ring.
Aldehyde Moiety: The linkages formed from the aldehyde group, such as hydrazones, have their own distinct stability profiles. Hydrazone bonds are known to be labile under acidic conditions. nih.gov For example, a conjugate linking chlorambucil to transferrin via an acetaldehyde carboxylic hydrazone bond derived from this compound demonstrated significantly higher cytotoxic activity than the free drug, a result attributed to the acid-catalyzed release of the drug within the cell. acs.org The stability of these acid-sensitive linkers can be tuned by modifying the structure around the hydrazone bond, allowing for the rational design of linkers that cleave at specific pH values characteristic of endosomes or lysosomes. rsc.org
Table 3: Influence of Structure on Reactivity and Stability
| Molecular Feature | Impact on Reactivity | Impact on Linkage Stability | Reference |
| Maleimide Ring | Highly reactive towards thiols. | Thiosuccinimide adduct can be unstable (retro-Michael reaction). Ring is susceptible to hydrolysis. | nih.gov |
| N-Substituent (Electronic Effects) | Influences the electrophilicity of the maleimide double bond. | Electron-withdrawing groups can decrease the hydrolytic stability of the maleimide ring. | mdpi.com |
| Aldehyde Group | Reactive towards hydrazides, aminooxy groups, and other nucleophiles. | Stability depends on the linkage formed (e.g., hydrazones are acid-labile). | acs.org |
| Hydrazone Linkage | N/A | Cleavable under acidic conditions (pH-sensitive); generally stable at neutral pH. | nih.gov |
Design of Stimuli-Responsive Linkers (e.g., pH-sensitive)
Stimuli-responsive linkers, which cleave in response to specific environmental triggers, are crucial for the targeted release of therapeutic agents or imaging probes. nih.govnih.govmdpi.compreprints.org this compound is an excellent scaffold for designing pH-sensitive linkers due to its aldehyde functionality. The acidic environment of tumor tissues (pH ~6.5) and intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) provides a specific stimulus that can be harnessed for selective cargo release, contrasting with the neutral pH of blood circulation (~7.4). nih.gov
The most common strategy for creating pH-sensitive systems with this compound involves the formation of a hydrazone bond. researchgate.net The aldehyde group reacts with a hydrazide to form a linkage that is stable at physiological pH but hydrolyzes under acidic conditions. This approach was successfully used to create an antibody-drug conjugate (ADC) of chlorambucil, where the drug was linked to the carrier protein via a hydrazone bond derived from this compound. acs.org The resulting conjugate showed enhanced efficacy, which was attributed to the acid-triggered release of the drug inside cancer cells. acs.org
The rate of hydrolysis of these acid-labile linkers can be precisely tuned by altering the chemical structure surrounding the cleavable bond. researchgate.netrsc.org Factors such as steric hindrance and the electronic properties of adjacent groups can either accelerate or decelerate the cleavage rate, allowing for the design of linkers optimized for release in specific cellular compartments. researchgate.netsioc-journal.cn This tunability is essential for developing effective drug delivery systems that maximize therapeutic impact while minimizing off-target effects. Other pH-sensitive functionalities that can be incorporated using the aldehyde group include acetals and imines. researchgate.net
Table 4: pH-Sensitive Linkages Derived from this compound
| Linkage Type | Formation Reaction | Cleavage Stimulus | Application Example | Reference |
| Hydrazone | Aldehyde + Hydrazide | Low pH (acid-catalyzed hydrolysis) | ADC for targeted cancer therapy, releasing the drug in acidic endosomes. | acs.orgnih.gov |
| Acetal (B89532)/Ketal | Aldehyde + Diol | Low pH (acid-catalyzed hydrolysis) | Protecting group or linker for pH-responsive drug delivery systems. | researchgate.netsioc-journal.cn |
| Imine (Schiff Base) | Aldehyde + Primary Amine | Low pH (hydrolysis) | Component in dual-responsive hydrogels for controlled release. nih.gov |
Strategies for Irreversible and Reversible Bioconjugations
This compound enables both irreversible and reversible bioconjugation strategies by leveraging its two distinct functional groups. The choice between a stable, permanent linkage and a cleavable, temporary one depends entirely on the desired application.
Irreversible Conjugation: The reaction of the maleimide moiety with a thiol group is the classic method for achieving what is generally considered an irreversible covalent bond. nih.gov This Michael addition reaction results in a stable thioether linkage (thiosuccinimide adduct), which is widely used to permanently attach payloads to cysteine residues on proteins and peptides. nih.gov Rapid dilution experiments with N-substituted maleimide inhibitors have confirmed their role as irreversible inhibitors, highlighting the stability of the bond formed. nih.gov However, the term "irreversible" must be qualified, as the thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to conjugate reversal. Strategies to overcome this include designing maleimide derivatives that form more robust linkages. nih.gov
Reversible Conjugation: Reversibility can be engineered into conjugates made with this compound in two primary ways:
Maleimide-Based Reversibility: While the maleimide-thiol adduct is strong, its potential for reversal can be exploited. The stability of the adduct can be tuned, and certain conditions can favor the retro-Michael reaction, making the conjugation reversible. rsc.orgnih.gov
This dual functionality allows for the design of sophisticated systems. For example, a drug can be attached to this compound through a reversible hydrazone linker, and this assembly can then be irreversibly conjugated to a targeting antibody via the maleimide group. The resulting ADC would be stable in circulation but would release the drug upon internalization into the target cell's acidic compartments.
Bioconjugation Strategies and Applications of 2 Maleimidoacetaldehyde in Biochemical Research
Design and Application of Maleimide-Aldehyde Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents designed to covalently connect two different biomolecules with high specificity. creative-biolabs.com The strategic design of these linkers, featuring two distinct reactive groups, allows for controlled, stepwise conjugation, which minimizes the formation of undesirable homodimers or polymers. creative-biolabs.cominterchim.fr Linkers incorporating both a maleimide (B117702) and an aldehyde (or a group reactive with aldehydes, like a hydrazide or aminooxy group) are particularly useful for creating well-defined bioconjugates. creative-biolabs.cominterchim.fr
The maleimide moiety is highly specific for sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides, reacting efficiently at a neutral pH range of 6.5-7.5. interchim.fr This reaction is rapid and stable in the absence of other thiols. interchim.fr The aldehyde group, on the other hand, can be targeted by nucleophiles such as hydrazides or aminooxy groups to form stable hydrazone or oxime linkages, respectively. creative-biolabs.comsusupport.com This orthogonal reactivity is the cornerstone of their utility. creative-biolabs.com
The design of the linker also involves considering the nature and length of the spacer arm that separates the two reactive ends. The spacer can influence the flexibility, solubility, and immunogenicity of the final conjugate. interchim.fr For instance, linkers like 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH) contain a 17.9 Å spacer with an aromatic ring, which reduces flexibility compared to linear spacers. interchim.fr The choice of linker depends on the specific application and the properties of the molecules being conjugated. interchim.fr A typical strategy involves a two-step process: first, the maleimide group is reacted with a thiol-containing molecule, and after purification, the aldehyde-reactive group is used to conjugate a second molecule. interchim.frscielo.br
| Linker Feature | Description | Significance in Bioconjugation |
| Maleimide Group | Reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine). interchim.fr | Enables covalent attachment to proteins and peptides at specific cysteine residues. interchim.fr |
| Aldehyde/Hydrazide Group | Reacts with hydrazide/aminooxy or aldehyde/ketone groups, respectively. creative-biolabs.com | Allows for conjugation to glycoproteins (after periodate (B1199274) oxidation) or molecules functionalized with a compatible reactive partner. creative-biolabs.com |
| Spacer Arm | Connects the maleimide and aldehyde-reactive ends. Length and composition are variable. interchim.fr | Influences the distance between conjugated molecules, as well as the overall solubility and flexibility of the conjugate. interchim.fr |
| Heterobifunctionality | Possesses two different reactive groups. creative-biolabs.com | Permits sequential and controlled reactions, reducing the formation of unwanted byproducts like homodimers. creative-biolabs.com |
Conjugation to Diverse Biomolecules and Macromolecules
The dual reactivity of maleimide-aldehyde linkers allows for the conjugation of a wide array of biomolecules and macromolecules beyond proteins and peptides. The strategy generally involves leveraging the specific reactivities of the maleimide and aldehyde groups to connect two different molecular partners. creative-biolabs.com
The maleimide group provides a reliable handle for attaching the linker to any molecule that contains or can be modified to contain a free sulfhydryl group. interchim.fr This includes:
Thiol-modified oligonucleotides : Synthetic DNA or RNA strands can be synthesized with a thiol group at one end, allowing for conjugation via the maleimide. acs.org
Peptides : Peptides synthesized with a terminal cysteine are common substrates. interchim.fr
The aldehyde group (or its reactive partner, the hydrazide/aminooxy group on the linker) enables conjugation to:
Glycoproteins : The carbohydrate portions of glycoproteins can be oxidized with sodium periodate to generate aldehyde groups, which can then react with a hydrazide- or aminooxy-functionalized linker. creative-biolabs.cominterchim.fr This method is particularly useful for orienting antibodies, as the carbohydrate moieties are often located on the Fc region, away from the antigen-binding site. interchim.fr
Molecules with aminooxy or hydrazide groups : A linker containing an aldehyde can react with biomolecules that have been chemically modified to include an aminooxy or hydrazide function. acs.org
Polymers and surfaces : Synthetic polymers and solid surfaces can be functionalized with aldehyde-reactive groups to immobilize maleimide-activated biomolecules.
This versatility allows for the construction of complex molecular assemblies. For example, a thiol-containing peptide can be linked to a glycoprotein, or a DNA oligonucleotide can be conjugated to an enzyme. interchim.fracs.org
Development of Chemical Probes Incorporating 2-Maleimidoacetaldehyde Frameworks
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein. nih.govopentargets.org The framework of this compound is highly suitable for creating such probes due to its capacity for dual functionalization. One part of the linker can be used to attach to a targeting moiety or a reporter group, while the other can be used for covalent attachment to the biological target.
Applications in Target Identification and Validation
Identifying the specific cellular targets of a drug or bioactive small molecule is a critical step in understanding its mechanism of action. scienceopen.com Chemical probes based on a maleimide-aldehyde scaffold can be instrumental in this process, often in the context of activity-based protein profiling (ABPP) or affinity-based target identification.
A common strategy involves creating a probe where the maleimide group acts as a "warhead" to covalently bind to a cysteine residue on the target protein. The aldehyde end of the linker can be pre-functionalized with a reporter tag, such as biotin (B1667282) or a fluorescent dye, often through an oxime or hydrazone bond. nih.gov
The general workflow for target identification using such a probe is as follows:
The probe is introduced to a complex biological sample, like a cell lysate or even intact cells. opentargets.org
The maleimide group on the probe covalently binds to its protein target(s).
The reporter tag (e.g., biotin) is used to enrich and isolate the probe-protein conjugate from the complex mixture, for instance, using streptavidin-coated beads.
The isolated protein is then identified using techniques like mass spectrometry. nih.govnih.gov
This approach allows researchers to "fish out" the binding partners of a particular molecule, helping to validate them as targets for therapeutic intervention. scienceopen.com
| Probe Component | Function | Example |
| Reactive Group (Warhead) | Covalently binds to the target protein. | Maleimide (targets cysteine). |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Fluorescent Dyes (e.g., Fluorescein). nih.gov |
| Linker | Connects the reactive group and the reporter tag. | A scaffold derived from this compound functionality. |
Strategies for Visualizing Biological Processes and Structures
Visualizing the location, movement, and interactions of biomolecules within living cells is key to understanding dynamic biological processes. nih.govpnnl.gov Fluorescent probes built upon maleimide-aldehyde frameworks enable the specific labeling of proteins for various imaging applications.
In this strategy, the maleimide group is used to attach the probe to a cysteine residue on a protein of interest. The aldehyde-reactive end of the linker is conjugated to a fluorophore (a fluorescent dye). nih.gov This creates a fluorescently tagged protein that can be tracked inside cells using advanced microscopy techniques. pnnl.gov
Applications of such visualization strategies include:
Protein Localization : Determining where a protein resides within the cell (e.g., nucleus, cytoplasm, cell membrane).
Protein Trafficking : Observing the movement of a protein between different cellular compartments over time.
Structural Imaging : Labeling specific proteins to visualize larger cellular structures or complexes. wikipedia.org
FRET-based Assays : Creating pairs of fluorescently labeled proteins (with a FRET donor and acceptor) to study protein-protein interactions.
The ability to attach these probes site-selectively is critical to ensure that the fluorescent tag does not interfere with the protein's natural function or localization. nih.gov
Integration into Nanomaterial Functionalization (e.g., Quantum Dots)
The surface functionalization of nanomaterials, such as semiconductor quantum dots (QDs), is essential for their application in biology and medicine. uoi.gr Unmodified QDs are often not stable or soluble in biological environments and lack the specificity to interact with biological targets. rsc.org Heterobifunctional linkers with maleimide and aldehyde-reactive functionalities are used to coat the surface of QDs and conjugate them to biomolecules.
Quantum dots are nanocrystals that exhibit unique, size-tunable fluorescence properties, making them excellent labels for biological imaging and sensing. nih.gov A common strategy for their bioconjugation involves a two-step process:
Solubilization and Functionalization : The surface of the QD, which is often hydrophobic after synthesis, is modified with ligands that make it water-soluble and introduce a reactive group. For example, the QD surface can be coated with molecules that present an aldehyde-reactive group like an aminooxy or hydrazide function.
Biomolecule Conjugation : A biomolecule of interest (e.g., an antibody or peptide) is first reacted with a maleimide-aldehyde linker (like MPBH) via its thiol group. This maleimide-activated biomolecule is then introduced to the functionalized QDs, where the aldehyde-reactive group on the linker reacts with the groups on the QD surface to form a stable covalent bond. scielo.br
This approach has been used to create highly stable and functional QD-antibody conjugates for use in immunoassays and cellular imaging. The use of a heterobifunctional linker ensures a controlled and oriented attachment of the biomolecule to the nanoparticle surface, which is critical for preserving the biomolecule's activity. scielo.brnih.gov
Advanced Analytical Techniques for Characterization and Detection of 2 Maleimidoacetaldehyde and Its Conjugates
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for isolating 2-Maleimidoacetaldehyde and its derivatives from complex mixtures, enabling accurate quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of maleimide-containing compounds and their conjugates. Its versatility allows for the separation of these molecules based on polarity, size, or charge.
Reversed-phase HPLC (RP-HPLC) is frequently employed for the separation of this compound and its reaction products. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. waters.comcellmosaic.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures containing both the relatively polar unreacted maleimide (B117702) and more hydrophobic conjugates. chromatographyonline.com The inclusion of additives like formic acid in the mobile phase can improve peak shape and ionization efficiency for subsequent mass spectrometry detection.
Hydrophobic Interaction Chromatography (HIC) is another valuable HPLC mode, particularly for the analysis of protein conjugates. cellmosaic.com HIC separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC, making it suitable for analyzing antibody-drug conjugates (ADCs) where the maleimide moiety is part of the linker. cellmosaic.comnih.gov By using a descending salt gradient, different drug-to-antibody ratio (DAR) species can be resolved. cellmosaic.com
The choice of detector is critical for quantification. UV-Vis detectors are commonly used, as the maleimide group possesses a chromophore. nih.gov For enhanced sensitivity and specificity, fluorescence detection can be employed, often after derivatization. For instance, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to create highly UV-active derivatives, a strategy that can be adapted for quantifying this compound. ijcpa.in
Table 1: Exemplary HPLC Parameters for Maleimide-Related Analysis
| Parameter | Setting | Purpose | Reference |
|---|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | waters.comcellmosaic.com |
| Stationary Phase | C18 (e.g., Ascentis Express C18) | Provides non-polar surface for interaction. | ijcpa.in |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar elution. | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute hydrophobic compounds. | |
| Gradient | Variable (e.g., 5% to 95% B) | To resolve compounds with a wide range of polarities. | chromatographyonline.com |
| Detector | UV-Vis or Fluorescence | Quantification based on absorbance or emission. | nih.govnih.gov |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com While this compound itself may have limited volatility due to its polar nature, GC analysis can be performed following derivatization. researchgate.net Derivatization techniques, such as silylation, convert polar functional groups (like the aldehyde) into less polar, more volatile derivatives suitable for GC analysis. researchgate.netsigmaaldrich.com
GC is particularly useful for analyzing smaller maleimide compounds. nih.gov The separation is achieved on a capillary column, where compounds partition between the stationary phase and an inert carrier gas (e.g., helium or nitrogen). ccsknowledge.comnih.gov The choice of stationary phase is critical and depends on the polarity of the analytes. bre.com
Flame Ionization Detection (FID) is a common detector for GC, offering high sensitivity for organic compounds. shimadzu.com For more definitive identification, GC is often coupled with Mass Spectrometry (GC-MS). nih.govrsc.org This combination provides both retention time data from the GC and mass spectral data from the MS, allowing for high-confidence identification of separated components. nih.gov Two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers even greater resolving power for highly complex samples, reducing co-elution problems and enhancing sensitivity. nih.gov
Table 2: General GC Parameters for Maleimide Derivative Analysis
| Parameter | Setting | Purpose | Reference |
|---|---|---|---|
| Derivatization Agent | Silylating agent (e.g., Sylon BFT) | Increases volatility and thermal stability. | researchgate.netsigmaaldrich.com |
| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. | shimadzu.com |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. | shimadzu.com |
| Column | Fused silica (B1680970) capillary with a specific stationary phase | Separates compounds based on boiling point and polarity. | shimadzu.com |
| Temperature Program | Ramped oven temperature | Optimizes separation of compounds with different volatilities. | shimadzu.com |
| Detector | FID or Mass Spectrometer (MS) | Universal detection (FID) or identification (MS). | nih.govshimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govnih.gov This hybrid technique is exceptionally well-suited for the analysis of this compound and its conjugates, especially in complex biological matrices. americanpharmaceuticalreview.com It allows for the unequivocal identification and reliable quantification of analytes, often at very low concentrations. nih.gov
In LC-MS analysis of conjugates, such as those with proteins or peptides, reversed-phase HPLC is typically used to separate the various modified and unmodified species. nih.gov The eluent from the HPLC column is directed into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream. uni-bielefeld.de
The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). nationalmaglab.org High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which aids in determining the elemental composition of the analytes. uni-bielefeld.de
Tandem mass spectrometry (MS/MS or MSn) is a crucial component of LC-MS for structural elucidation. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of a conjugate) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides detailed structural information, such as the site of conjugation on a peptide or protein. researchgate.netchemrxiv.org For example, in the analysis of antibody-drug conjugates, LC-MS/MS can identify the specific amino acid residues that have been modified by the maleimide-containing linker. nih.gov
Table 3: Key LC-MS Parameters for Conjugate Analysis
| Parameter | Setting | Purpose | Reference |
|---|---|---|---|
| Chromatography | RP-HPLC | Separation of conjugates and related species. | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from liquid eluent. | uni-bielefeld.de |
| Mass Analyzer | TOF, Orbitrap, or Triple Quadrupole | Mass separation based on m/z. | nationalmaglab.org |
| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or MS/MS | Provides overview, targeted quantification, or structural data. | nih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic product ions for structural analysis. | researchgate.net |
Gas Chromatography (GC)
Spectroscopic Techniques for Structural Elucidation and Monitoring
Spectroscopic methods are indispensable for determining the chemical structure of this compound and for confirming the formation of its conjugates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed atomic-level structure of molecules. msu.edu For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its synthesis and purity.
In the ¹H NMR spectrum, specific signals (resonances) correspond to each unique proton in the molecule. libretexts.org The chemical shift (δ, in ppm) of these signals provides information about the electronic environment of the protons. libretexts.org For this compound, one would expect to see characteristic signals for the aldehydic proton, the protons on the maleimide ring, and the methylene (B1212753) (CH₂) group connecting the two moieties. nih.gov The integration of the signal areas reveals the relative number of protons corresponding to each signal. pressbooks.pub Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets (e.g., doublets, triplets), providing information about the connectivity of the atoms. pressbooks.pub
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. msu.edu Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group type (e.g., carbonyl, alkene, aliphatic). nih.gov
Table 4: Predicted ¹H NMR and ¹³C NMR Spectral Data for this compound
| Spectrum Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aldehyde (-CHO) | ~9.5-9.7 | Singlet (or Triplet if coupled) |
| Maleimide (CH=CH) | ~6.7-6.8 | Singlet | |
| Methylene (-NCH₂-) | ~4.0-4.2 | Doublet (if coupled to CHO) | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~195-200 | - |
| Maleimide Carbonyl (C=O) | ~170 | - | |
| Maleimide Olefinic (C=C) | ~134 | - | |
| Methylene (-NCH₂-) | ~45-50 | - |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information about this compound and its conjugates. libretexts.org The technique measures the mass-to-charge ratio (m/z) of ionized molecules. uni-bielefeld.de
For the analysis of the small molecule itself, techniques like Electron Ionization (EI) can be used, often in conjunction with GC. EI is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint that can be used for identification. uni-bielefeld.deacdlabs.com Soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for analyzing intact conjugates, as they minimize fragmentation and primarily produce molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). uni-bielefeld.de
The power of MS is greatly enhanced by tandem MS (MS/MS). nationalmaglab.org In this approach, a precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides a wealth of structural information. For instance, in a peptide conjugate of this compound, MS/MS analysis can pinpoint the exact site of modification by identifying the specific fragment ions that carry the mass of the adduct. researchgate.netchemrxiv.org A common fragmentation observed for modified nucleosides is the neutral loss of the sugar moiety, and similar characteristic losses can be identified for other conjugates. nih.gov This capability is crucial for characterizing the precise chemical structure of reaction products in complex biological systems. nih.gov
Table 5: Mass Spectrometry Approaches for this compound and Conjugates
| MS Technique | Ionization Method | Key Information Provided | Application | Reference |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Fragmentation pattern for identification of small, volatile molecules. | Analysis of derivatized this compound. | nih.govuni-bielefeld.de |
| LC-MS | Electrospray Ionization (ESI) | Molecular weight of intact molecules and conjugates. | Analysis of conjugates in solution. | americanpharmaceuticalreview.com |
| MALDI-TOF MS | MALDI | Molecular weight of large molecules like proteins and their conjugates. | Analysis of protein-conjugate mixtures. | nationalmaglab.org |
| Tandem MS (MS/MS) | ESI or MALDI | Structural information from fragmentation patterns, identification of modification sites. | Detailed characterization of peptide/protein conjugates. | nationalmaglab.orgresearchgate.netchemrxiv.org |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a versatile analytical technique used for the characterization and quantification of this compound and its conjugates. lcms.cz This method relies on the principle that molecules containing π-bonds and non-bonding electrons (n-electrons) can absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, causing electronic transitions from the ground state to an excited state. msu.eduyoutube.com
The maleimide group within this compound contains a conjugated system (O=C-C=C-C=O) which is a strong chromophore. The absorption spectrum of the maleimide itself typically shows a distinct absorption maximum (λmax). Upon conjugation with a biomolecule, such as a protein through a thiol-Michael addition reaction with a cysteine residue, the electronic environment of the chromophore changes. This alteration often leads to a shift in the absorption spectrum, which can be monitored to follow the progress of the conjugation reaction. nih.gov For instance, the disappearance of the maleimide absorption band or the appearance of a new band corresponding to the conjugate can be used to quantify the extent of the reaction. nih.gov
The Beer-Lambert law forms the basis for quantitative analysis, stating a linear relationship between absorbance, concentration, molar absorptivity, and path length (A = εbc). upi.edu By measuring the absorbance at a specific wavelength, the concentration of the absorbing species can be determined. ubbcluj.ro For protein conjugates, UV-Vis spectroscopy can help determine the degree of labeling (DOL), which is the average number of small molecule drugs or probes attached to a single protein. This is often achieved by measuring the absorbance at two different wavelengths: one corresponding to the λmax of the attached compound (like this compound) and another corresponding to the protein's intrinsic absorbance at 280 nm (due to tryptophan and tyrosine residues). lcms.cznih.gov
Factors such as solvent polarity, pH, and temperature can influence the UV-Vis spectrum of both the free compound and its conjugates, necessitating controlled conditions for reproducible measurements. researchgate.net The analysis of the resulting spectrum, including the position (λmax) and intensity (molar absorptivity, ε) of absorption bands, provides valuable qualitative and quantitative data. upi.edu
Below is an interactive table showing typical UV-Vis absorption data for a maleimide-containing compound and its protein conjugate.
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Electrophoretic techniques, particularly high-performance capillary electrophoresis (HPCE), are powerful methods for the analysis and characterization of this compound and its conjugates. bioptic.com.tw Capillary electrophoresis separates molecules based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. colby.edupmda.go.jp This technique offers high separation efficiency, rapid analysis times, and requires minimal sample volume. bioptic.com.twcolby.edu
The basic setup for CE involves a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) buffer. colby.edu A high voltage is applied across the capillary, inducing the migration of analytes. unt.edu The velocity of an analyte is the sum of its electrophoretic mobility and the electroosmotic flow (EOF), which is the bulk flow of the buffer within the capillary. pmda.go.jp
Several modes of CE can be employed:
Capillary Zone Electrophoresis (CZE): This is the most common mode, separating species based on their charge-to-mass ratio in a free solution. It is well-suited for analyzing the heterogeneity of protein conjugates. horiba.com
Capillary Gel Electrophoresis (CGE): This technique uses a gel matrix within the capillary to separate molecules based on size, similar to traditional slab gel electrophoresis but with higher resolution and automation. chromatographyonline.com
Capillary Isoelectric Focusing (CIEF): This method separates proteins based on their isoelectric point (pI). The conjugation of this compound can alter a protein's pI, allowing CIEF to resolve different conjugate species. d-nb.info
The results from a CE analysis are presented as an electropherogram, which plots detector response versus migration time. unt.edu The position, height, and area of the peaks provide qualitative and quantitative information about the sample composition. horiba.comnih.gov
Immunochemical Methods for Conjugate Analysis (e.g., ELISA)
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide highly sensitive and specific means for detecting and quantifying protein conjugates of this compound. univr.it These techniques rely on the specific binding interaction between an antibody and its target antigen. clinical-laboratory-diagnostics.comcuni.cz In this context, the this compound moiety, when conjugated to a carrier protein, can act as a hapten—a small molecule that elicits an immune response only when attached to a large carrier. cuni.cz
To develop an ELISA for a this compound conjugate, antibodies that specifically recognize the hapten-protein adduct must be generated. basicmedicalkey.com This is typically done by immunizing an animal with the conjugate, leading to the production of polyclonal or monoclonal antibodies that can bind to the unique structure formed by the linkage of this compound to the protein. basicmedicalkey.com
Different ELISA formats can be adapted for conjugate analysis:
Competitive ELISA: This format is often used for quantifying haptens. wikilectures.eu In this setup, a microplate is coated with a known amount of the this compound-protein conjugate. The sample to be tested is pre-incubated with a limited amount of specific primary antibody and then added to the plate. The free conjugate in the sample competes with the coated conjugate for binding to the antibody. univr.it A secondary enzyme-labeled antibody is then used for detection. The resulting signal is inversely proportional to the amount of conjugate in the sample. univr.it
Sandwich ELISA: This format is highly specific and sensitive, typically used for larger antigens. thermofisher.com For conjugate analysis, it would require two antibodies that bind to different epitopes on the conjugate—for example, one antibody that binds to the protein backbone and a second, enzyme-labeled antibody that specifically recognizes the this compound hapten. thermofisher.com The amount of colored product generated is directly proportional to the quantity of the conjugate. cuni.cz
The primary advantage of immunochemical methods is their exceptional specificity and sensitivity, allowing for the detection of very low concentrations of the target conjugate in complex biological matrices. nih.govaston.ac.uk
Methodological Considerations for Detection Limits and Quantitative Precision in Research
Ensuring the reliability of analytical data for this compound and its conjugates requires careful consideration of methodological parameters that define the limits of detection and the precision of quantification. aps.orgnih.gov These metrics are crucial for validating an analytical method and understanding its capabilities and limitations in a research setting.
Detection Limits:
Limit of Detection (LOD): The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from zero or a blank sample, but not necessarily quantified with acceptable precision. nih.gov It is often statistically determined as the mean signal of blank samples plus three times their standard deviation. nih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. nih.gov It is typically defined as the mean signal of blanks plus ten times their standard deviation. nih.gov The U.S. Environmental Protection Agency (EPA) defines the Method Detection Limit (MDL) as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from method blank results. epa.gov
Quantitative Precision and Accuracy:
Precision: This refers to the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings from a homogeneous sample. rsisinternational.org It is a measure of random error and is typically expressed as the standard deviation (SD) or the coefficient of variation (CV), where CV (%) = (SD / Mean) x 100. rsisinternational.org High precision indicates low random error.
Accuracy: This describes the closeness of a measured value to the true or accepted value. researchgate.net It is a measure of systematic error or bias in a method. rsisinternational.org Accuracy is often assessed by analyzing a certified reference material or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix.
For any quantitative assay developed for this compound, these parameters must be experimentally determined. This involves repeated analysis of blank samples, calibration standards, and quality control samples at various concentrations. The choice of instrumentation, sample preparation, and data analysis methods all contribute to the final performance of the assay. nih.gov For example, in multiplexed proteomics, subtle changes in experimental design can significantly impact measurement variability and quantitative accuracy. nih.gov
Theoretical and Computational Investigations of 2 Maleimidoacetaldehyde Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. It allows for the calculation of the electronic structure of molecules to determine energies, geometries, and properties of reactants, products, and the high-energy transition states that connect them. stackexchange.com For 2-Maleimidoacetaldehyde, DFT is crucial for understanding its reactivity, especially in bioconjugation reactions like the Michael addition with cysteine residues. nih.gov
A typical DFT study on the reaction of this compound with a thiol, such as the side chain of cysteine, would involve mapping the potential energy surface of the reaction. researchgate.net This begins with optimizing the geometries of the reactants (this compound and the thiol) and the final product (the thiosuccinimide adduct). The next, more challenging step is to locate the transition state structure, which represents the maximum energy point along the minimum energy reaction pathway. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a key predictor of the reaction rate. acs.org
Computational studies on related maleimide (B117702) systems have shown that the choice of the DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is critical for obtaining accurate results. nih.govacs.orgutoronto.caacs.org Range-separated functionals like ωB97X-D have been shown to be particularly important for accurately modeling thio-Michael additions, as they correctly predict the formation of carbanion intermediates that other functionals might fail to identify. acs.org The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is also vital to simulate reactions under physiologically relevant aqueous conditions. acs.org
For the Michael addition of a thiol to this compound, DFT calculations can reveal intricate details. For instance, they can predict whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a distinct intermediate. acs.org Furthermore, DFT can be used to study the subsequent hydrolysis of the thiosuccinimide adduct, a reaction known to affect the stability and potential reversibility of maleimide bioconjugates. acs.org By calculating the energy barriers for both the forward reaction (conjugation) and potential side reactions (hydrolysis, retro-Michael reaction), a comprehensive reactivity profile can be established. acs.orgacs.org
Table 1: Representative DFT Calculation Parameters for Thiol-Maleimide Michael Addition
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| DFT Functional | ωB97X-D, M06-2X, B3LYP | Approximates the exchange-correlation energy. acs.org |
| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals used in the calculation. nih.gov |
| Solvent Model | IEF-PCM or SMD (Water) | Simulates the effect of the solvent environment. utoronto.ca |
| Task | Geometry Optimization, Frequency Calculation, Transition State Search (e.g., QST2/3) | To find stable structures and transition states. |
| Calculated Property | ΔG‡ (Activation Energy) | Predicts the kinetic feasibility of the reaction. acs.org |
Molecular Modeling and Dynamics Simulations
While DFT is excellent for studying the details of a chemical reaction, molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational behavior and dynamics of molecules over time. mdpi.com For this compound, particularly when conjugated to a large biomolecule like a protein, MD simulations provide insights into how the local environment influences the conjugate's structure, stability, and function. mdpi.comcsic.es
An MD simulation begins with a starting structure of the system, for example, a protein with this compound conjugated to a cysteine residue, solvated in a box of water molecules. mdpi.com The system's behavior is then simulated by solving Newton's equations of motion for every atom over a series of very small time steps. The interactions between atoms are described by a set of parameters known as a force field (e.g., CHARMM, AMBER). mdpi.com
In the context of a bioconjugate of this compound, MD simulations can address several key questions. They can reveal the accessible conformations of the linker region and how it orients itself with respect to the protein surface. This is critical because the linker's flexibility and orientation can impact the efficacy of an attached payload, such as in an antibody-drug conjugate (ADC). csic.es Simulations can also highlight specific interactions, like hydrogen bonds, between the conjugate and nearby amino acid residues or water molecules. csic.es These interactions can play a significant role in the stability of the conjugate; for instance, a nearby lysine (B10760008) residue has been shown to catalyze the hydrolysis of the succinimide (B58015) ring, which stabilizes the linkage by preventing the reverse Michael reaction. acs.org
Table 2: Typical Parameters for an MD Simulation of a this compound Bioconjugate
| Parameter | Example Setting | Description |
|---|---|---|
| Force Field | CHARMM36m, AMBER ff14SB | Defines the potential energy function for interatomic interactions. mdpi.com |
| Water Model | TIP3P | A common model for explicit water molecules in the simulation box. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. |
| Simulation Time | 100 ns - 1 µs | The total duration of the simulated trajectory. csic.es |
| Time Step | 2 fs | The small time increment used to integrate the equations of motion. |
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. researchgate.net For this compound, the key flexible bond is the one connecting the acetaldehyde (B116499) group to the maleimide nitrogen. Rotation around this N-C bond determines the orientation of the reactive aldehyde group relative to the maleimide ring.
Computational methods can be used to perform a relaxed potential energy scan, where the dihedral angle of interest is systematically rotated and the energy of the molecule is calculated at each step. hmc.edu This process identifies the low-energy, stable conformers and the energy barriers that separate them. Studies on similar N-substituted maleimides have shown that steric interactions between the substituent and the carbonyl oxygens of the maleimide ring can create significant rotational barriers, favoring specific conformations. hmc.edu For this compound, a key question is the relative stability of conformers where the aldehyde group is planar with the ring versus those where it is perpendicular.
Stereochemistry becomes critical when this compound reacts with a chiral molecule, such as an amino acid. The Michael addition of a cysteine thiol to the maleimide double bond creates a new stereocenter. DFT calculations can be employed to predict the stereochemical outcome of such reactions. nih.gov By calculating the transition state energies for the attack on the two different faces (re and si) of the maleimide double bond, one can predict which diastereomeric product will be favored. nih.gov These calculations often reveal that the preferred pathway is dictated by minimizing steric hindrance and maximizing favorable non-covalent interactions in the transition state. nih.gov
Electronic Structure Studies and Reactivity Prediction
The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a wealth of information about how electrons are distributed within a molecule and which sites are most susceptible to chemical attack. For this compound, understanding its electronic structure is key to predicting its behavior as an electrophile in bioconjugation reactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful concept used for this purpose. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com In a reaction with a nucleophile like cysteine, the reactivity is governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the maleimide). A lower LUMO energy for the maleimide indicates a greater willingness to accept electrons, and thus higher reactivity. ossila.comnih.gov DFT calculations can precisely compute the energies and visualize the spatial distribution of these orbitals. researchgate.net For maleimides, the LUMO is typically localized over the C=C double bond, confirming this as the site for nucleophilic attack. utoronto.ca
Other electronic properties can also be calculated to predict reactivity. researchgate.net Mapping the electrostatic potential (ESP) onto the molecule's surface creates a color-coded image showing electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. For this compound, the carbon atoms of the double bond would show a positive potential, indicating their electrophilic character. Furthermore, calculated partial atomic charges can quantify the electrophilicity of specific atoms. aip.org
Table 3: Calculated Electronic Properties for a Representative N-Substituted Maleimide
| Property | Representative Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -8.0 eV | Energy of the highest energy electrons; related to ionization potential. researchgate.net |
| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest energy empty orbital; related to electron affinity. researchgate.net |
| HOMO-LUMO Gap | ~5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | -4.5 to -5.0 eV | Measures the "escaping tendency" of an electron from the system. researchgate.net |
| Chemical Hardness (η) | ~2.5 eV | Measures resistance to change in electron distribution. researchgate.net |
Note: Values are illustrative and based on typical DFT calculations for N-substituted maleimides. researchgate.net
Computational Approaches in Rational Bioconjugate Design
The ultimate goal of many theoretical investigations is to guide the design of new molecules with improved properties. rsc.orgacs.org In the case of this compound, computational approaches are invaluable for the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescent probes. ucl.ac.ukresearchgate.nettandfonline.com
Computational design can be used to optimize the linker connecting a payload to a biomolecule. The aldehyde group on this compound provides a secondary reactive handle for further modification. Molecular modeling can be used to design linkers of varying lengths and compositions attached to this aldehyde, and MD simulations can then predict how these different linkers affect the stability, solubility, and conformational freedom of the final ADC. mdpi.comrsc.org For example, simulations can help design a linker that positions a drug molecule for optimal interaction with its target while minimizing aggregation or non-specific binding. csic.es
Furthermore, computational methods can aid in overcoming the limitations of traditional maleimide chemistry, such as the reversibility of the thiol-maleimide bond. researchgate.net Theoretical studies can screen novel maleimide derivatives designed to form more stable adducts. nih.gov For instance, DFT calculations can predict how substituents on the maleimide ring alter its electronic properties to favor irreversible hydrolysis of the thiosuccinimide product, locking the conjugate in place. acs.org By combining DFT, MD, and other modeling techniques, chemists can perform in silico experiments to prioritize the most promising candidate molecules for synthesis, saving significant time and resources in the laboratory. rsc.orgacs.org
Future Perspectives and Emerging Research Directions for 2 Maleimidoacetaldehyde
Development of Novel and Sustainable Synthetic Routes
The future of 2-Maleimidoacetaldehyde synthesis will likely focus on the development of more sustainable and efficient methods, aligning with the principles of green chemistry. geneseo.eduresearchgate.net Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. researchgate.nettandfonline.com Future research is anticipated to explore enzymatic and biocatalytic pathways for the synthesis of maleimide-containing compounds. mdpi.com The use of enzymes could offer high selectivity and milder reaction conditions, reducing the environmental impact. researchgate.net
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Enzyme discovery and optimization, scalability. |
| Green Chemistry Methods | Use of renewable feedstocks, safer solvents, energy efficiency. geneseo.edu | Catalyst development, reaction optimization. |
| Photocatalysis | High selectivity, mild conditions, novel reaction pathways. rsc.org | Catalyst design, light source efficiency. |
| Electrochemical Synthesis | Avoids harsh oxidants/reductants, potential for automation. | Electrode material selection, reaction optimization. |
Innovations in Bioconjugation Technologies for Complex Systems
The maleimide (B117702) group is a cornerstone of bioconjugation chemistry, primarily due to its high reactivity and specificity towards thiol groups found in cysteine residues of proteins. sci-hub.seacs.org However, the stability of the resulting thio-succinimide linkage can be a concern, as it is susceptible to retro-Michael addition, leading to deconjugation. aacrjournals.org Future research on this compound will undoubtedly focus on strategies to enhance the stability of its conjugates.
The development of "next-generation" maleimides, which are designed to form more stable linkages, is a key area of research. acs.orgnih.govresearchgate.net These novel maleimide derivatives often feature modifications to the maleimide ring that either accelerate hydrolysis of the succinimide (B58015) ring to a more stable maleamic acid form or prevent the retro-Michael reaction through steric or electronic effects. nih.govacs.org The aldehyde functionality of this compound offers a second point of covalent attachment, which could be exploited to create more robust and stable bioconjugates through dual-labeling strategies.
Furthermore, the unique reactivity of the aldehyde group can be utilized for site-specific protein modification at the N-terminus, offering an alternative to cysteine-targeting. escholarship.orgnih.govnih.gov This dual reactivity opens up possibilities for creating complex, multi-functional bioconjugates, such as antibody-drug conjugates (ADCs) with multiple drug payloads or imaging agents. rsc.orgnih.govfrontiersin.org
Table 2: Emerging Bioconjugation Strategies for this compound
| Strategy | Description | Potential Advantage |
| Next-Generation Maleimides | Modified maleimide structures to enhance conjugate stability. acs.orgnih.gov | Reduced drug shedding and off-target effects in ADCs. aacrjournals.org |
| Dual-Labeling | Utilization of both the maleimide and aldehyde groups for conjugation. | Creation of more stable and multifunctional protein conjugates. |
| N-Terminal Modification | Targeting the N-terminal amine of proteins with the aldehyde group. nih.gov | Site-specific modification without the need for engineered cysteines. |
| Click Chemistry | Incorporation of "clickable" handles for subsequent modifications. mdpi.com | Modular and efficient assembly of complex bioconjugates. |
Integration with Advanced Materials Science for Functional Constructs
The crosslinking capabilities of this compound make it a promising candidate for the development of advanced functional materials. mdpi.comlongdom.org Its ability to react with both thiols and amines allows for the formation of highly crosslinked polymer networks, leading to the creation of hydrogels and other biomaterials with tunable mechanical properties. researchgate.net
Future research will likely explore the use of this compound in the synthesis of stimuli-responsive materials. For instance, hydrogels that change their properties in response to pH, temperature, or the presence of specific biomolecules could be developed for applications in drug delivery and tissue engineering. The aldehyde group can also be used to immobilize proteins or other bioactive molecules within a material matrix, creating functional constructs for biosensing or biocatalysis. nsf.gov
The development of novel polymers and composites incorporating this compound is another area of interest. nih.gov By carefully controlling the crosslinking density and the nature of the polymer backbone, materials with tailored properties such as biodegradability, biocompatibility, and specific mechanical strengths can be designed for a wide range of biomedical applications.
Further Exploration in Chemical Biology, Proteomics, and Systems Biology
In the fields of chemical biology and proteomics, this compound and its derivatives have the potential to become powerful tools for studying protein function and cellular processes. wikipedia.org Maleimide-based probes are already widely used for activity-based protein profiling (ABPP) to identify and quantify reactive cysteine residues in the proteome. researchgate.netnih.gov The dual reactivity of this compound could enable the design of novel chemical probes for more complex proteomics experiments.
For example, a probe based on this compound could be used to first label a reactive cysteine and then, through its aldehyde group, capture interacting proteins or be further functionalized with a reporter tag. nih.gov This could facilitate the study of protein-protein interactions and the identification of protein complexes in their native cellular environment.
In systems biology, such probes could be used to map out cellular signaling pathways and to understand how they are perturbed in disease states. The ability to selectively label and track proteins will provide valuable insights into the complex networks that govern cellular function. mdpi.com
Computational-Guided Design and Optimization of this compound-Based Reagents
Computational modeling is poised to play an increasingly important role in the future development of this compound-based reagents. rsc.org Density functional theory (DFT) calculations can be used to study the reaction mechanisms of maleimide-thiol additions, providing insights into the factors that govern reaction kinetics and selectivity. researchgate.net This knowledge can be used to design next-generation maleimides with improved properties.
Molecular modeling and simulation can be employed to predict the binding of this compound-based probes to their protein targets and to understand the structural basis for their specificity. This in silico approach can accelerate the design and optimization of new reagents for chemical biology and proteomics research. ucl.ac.be
Furthermore, computational methods can be used to design and screen virtual libraries of this compound derivatives with desired properties, such as enhanced stability, specific reactivity, or improved cell permeability. This computational-guided approach will streamline the development of new tools for a wide range of applications, from drug discovery to materials science.
Q & A
Q. What are the key considerations for synthesizing 2-Maleimidoacetaldehyde with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to avoid side reactions such as maleimide ring-opening. Purification via column chromatography (using silica gel and a gradient eluent system) or recrystallization in non-polar solvents is critical. Validate purity using -NMR (to confirm absence of residual aldehyde protons) and LC-MS (to detect byproducts like oligomers) .
- Experimental Design Tip: Include inert atmosphere (N) to prevent oxidation of the aldehyde group and monitor reaction progress via TLC with UV visualization .
Q. How can researchers confirm the identity of this compound in a reaction mixture?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- -NMR (δ ~9.8 ppm for aldehyde proton, δ ~6.8 ppm for maleimide vinyl protons).
- FT-IR (strong C=O stretches at ~1700 cm for maleimide and aldehyde).
- LC-MS (exact mass [M+H] = 139.03) to rule out degradation products.
- Compare retention times with authentic standards using reverse-phase HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with thiol-containing biomolecules?
- Methodological Answer: Discrepancies often arise from differences in pH, buffer composition (e.g., presence of competing nucleophiles), or reaction time. Systematically test variables:
pH Optimization: Thiol reactivity peaks at pH 6.5–7.5; maleimide hydrolysis accelerates above pH 8.0.
Buffer Interference: Avoid Tris-based buffers (primary amines compete) and use phosphate or HEPES.
Kinetic Monitoring: Use Ellman’s assay to quantify free thiols over time .
- Data Analysis: Apply Michaelis-Menten kinetics to compare reaction rates across conditions .
Q. What advanced strategies ensure site-specific conjugation of this compound to proteins?
- Methodological Answer:
- Cysteine Tagging: Engineer proteins with solvent-accessible cysteine residues (e.g., via site-directed mutagenesis) to enhance selectivity.
- Dual-Functional Linkers: Use heterobifunctional crosslinkers (e.g., NHS-maleimide) to pre-activate the protein before introducing the aldehyde group for secondary reactions.
- Click Chemistry Integration: Post-conjugation, employ azide-alkyne cycloaddition for modular functionalization .
- Validation: Confirm site specificity using tryptic digest followed by MALDI-TOF/TOF-MS .
Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
- Methodological Answer:
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 1, 6, 24 hrs). Quantify degradation via HPLC-UV (monitor aldehyde peak area).
- Competitive Assays: Add excess glutathione (10 mM) to simulate intracellular redox conditions and assess maleimide ring-opening via LC-MS .
- Statistical Analysis: Use first-order kinetics to calculate half-life and compare with computational predictions (e.g., DFT for hydrolysis pathways) .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing conjugation efficiency data?
- Methodological Answer:
- Quantitative SDS-PAGE: Use densitometry software (e.g., ImageJ) to compare band intensities of conjugated vs. unconjugated proteins.
- Mass Spectrometry: Calculate labeling efficiency from the ratio of modified/unmodified peptide peaks.
- Error Analysis: Report mean ± SD for triplicate experiments and perform ANOVA to identify significant variables (e.g., pH, temperature) .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer:
- Standardized Protocols: Document exact molar ratios, solvent grades, and purification thresholds (e.g., ≥95% purity by HPLC).
- QC Metrics: Implement in-process controls (e.g., inline IR spectroscopy) to monitor reaction intermediates.
- Interlaboratory Validation: Share samples with collaborators for independent reproducibility testing .
Cross-Disciplinary Applications
Q. What methodologies enable the use of this compound in hydrogel design for drug delivery?
- Methodological Answer:
- Dual-Crosslinking: Combine maleimide-thiol "click" chemistry with aldehyde-hydrazine bonds for tunable stiffness.
- Drug Loading: Conjugate therapeutics (e.g., doxorubicin) via pH-sensitive hydrazone linkages.
- In Vivo Testing: Use fluorescence microscopy to track hydrogel degradation and payload release in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
